benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Description
Benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Properties
IUPAC Name |
benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6/c23-21-18(22(27)28-12-13-5-2-1-3-6-13)17(14-7-4-8-24-10-14)20-19(30-21)16(26)9-15(11-25)29-20/h1-10,17,25H,11-12,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXYZBQQOSACNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(OC3=C(C2C4=CN=CC=C4)OC(=CC3=O)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of pyridine-4-carboxylic acid with appropriate aldehydes and amines under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
Benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share similar heterocyclic structures and biological activities.
Pyridine Derivatives: Have comparable chemical properties and reactivity.
Pyrano[3,2-b]pyran Derivatives:
Uniqueness
Benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate is unique due to its combination of functional groups and structural complexity.
Biological Activity
Benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate (CAS Number: 902313-04-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C22H18N2O6
Molecular Weight : 406.39 g/mol
CAS Number : 902313-04-6
Synonyms : Pyrano[3,2-b]pyran-3-carboxylic acid derivatives
Mechanisms of Biological Activity
The biological activity of this compound has been attributed to several mechanisms:
- Enzyme Inhibition : The compound has demonstrated potent inhibitory effects on various enzymes. For instance, it has been shown to inhibit tyrosinase activity, which is crucial for melanin synthesis. This property indicates potential applications in treating hyperpigmentation disorders.
- Antioxidant Activity : The presence of hydroxymethyl and pyridine groups contributes to the antioxidant properties of the compound, allowing it to scavenge free radicals and reduce oxidative stress in biological systems.
- Anticancer Properties : Preliminary studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. Its ability to induce apoptosis in tumor cells suggests a promising avenue for cancer therapy.
Tyrosinase Inhibition Study
A recent study evaluated the tyrosinase inhibitory activity of benzyl 2-amino derivatives compared to traditional inhibitors like kojic acid. The results indicated that the compound exhibited competitive inhibition with an IC50 value significantly lower than that of kojic acid (IC50 = 23.64 ± 2.56 µM), demonstrating its potential as a more effective agent for managing skin pigmentation disorders .
| Compound | IC50 Value (µM) | Type of Inhibition |
|---|---|---|
| Benzyl 2-amino derivative | 7.69 ± 1.99 | Competitive |
| Kojic Acid | 23.64 ± 2.56 | Competitive |
Antioxidant Activity Assessment
In vitro assays have confirmed the antioxidant capacity of benzyl 2-amino derivatives through DPPH radical scavenging tests. The compound exhibited a significant reduction in DPPH radical concentration, indicating its efficacy as an antioxidant agent.
ADMET Properties
The drug-like properties of benzyl 2-amino derivatives were assessed using computational models predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). The predictions suggest favorable profiles for oral bioavailability and low toxicity levels, making it a suitable candidate for further pharmacological development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
